molecular formula C20H15N3OS B15031909 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

Cat. No.: B15031909
M. Wt: 345.4 g/mol
InChI Key: SVFUYRRJBROKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzothiazole moiety with a pyridine carboxamide group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3OS/c1-13-15(20-23-17-8-2-3-10-18(17)25-20)7-4-9-16(13)22-19(24)14-6-5-11-21-12-14/h2-12H,1H3,(H,22,24)

InChI Key

SVFUYRRJBROKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.